Cas no 1343082-76-7 (3-methyl-2-2-(thiophen-3-yl)ethylbutanoic acid)

3-Methyl-2-[2-(thiophen-3-yl)ethyl]butanoic acid is a specialized organic compound featuring a thiophene moiety integrated into a branched aliphatic carboxylic acid structure. Its unique molecular architecture, combining a heterocyclic thiophene ring with a sterically hindered carboxylic acid, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's structural characteristics enhance its utility in designing bioactive molecules, particularly in modulating lipophilicity and steric interactions. Its well-defined chemical properties facilitate precise functionalization, enabling applications in drug discovery and material science. The presence of the thiophene group further contributes to potential electronic and coordination properties, broadening its relevance in organometallic and polymer chemistry.
3-methyl-2-2-(thiophen-3-yl)ethylbutanoic acid structure
1343082-76-7 structure
Product Name:3-methyl-2-2-(thiophen-3-yl)ethylbutanoic acid
CAS No:1343082-76-7
MF:C11H16O2S
MW:212.308542251587
CID:5833310
PubChem ID:64057582
Update Time:2025-06-13

3-methyl-2-2-(thiophen-3-yl)ethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-2-2-(thiophen-3-yl)ethylbutanoic acid
    • AKOS013374346
    • EN300-1855281
    • 1343082-76-7
    • 3-methyl-2-[2-(thiophen-3-yl)ethyl]butanoic acid
    • Inchi: 1S/C11H16O2S/c1-8(2)10(11(12)13)4-3-9-5-6-14-7-9/h5-8,10H,3-4H2,1-2H3,(H,12,13)
    • InChI Key: IGCJFDAMLFIHSD-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CCC(C(=O)O)C(C)C

Computed Properties

  • Exact Mass: 212.08710092g/mol
  • Monoisotopic Mass: 212.08710092g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 65.5Ų

3-methyl-2-2-(thiophen-3-yl)ethylbutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1855281-1g
3-methyl-2-[2-(thiophen-3-yl)ethyl]butanoic acid
1343082-76-7
1g
$699.0 2023-09-18
Enamine
EN300-1855281-5g
3-methyl-2-[2-(thiophen-3-yl)ethyl]butanoic acid
1343082-76-7
5g
$2028.0 2023-09-18
Enamine
EN300-1855281-10g
3-methyl-2-[2-(thiophen-3-yl)ethyl]butanoic acid
1343082-76-7
10g
$3007.0 2023-09-18
Enamine
EN300-1855281-0.05g
3-methyl-2-[2-(thiophen-3-yl)ethyl]butanoic acid
1343082-76-7
0.05g
$587.0 2023-09-18
Enamine
EN300-1855281-0.1g
3-methyl-2-[2-(thiophen-3-yl)ethyl]butanoic acid
1343082-76-7
0.1g
$615.0 2023-09-18
Enamine
EN300-1855281-0.25g
3-methyl-2-[2-(thiophen-3-yl)ethyl]butanoic acid
1343082-76-7
0.25g
$642.0 2023-09-18
Enamine
EN300-1855281-0.5g
3-methyl-2-[2-(thiophen-3-yl)ethyl]butanoic acid
1343082-76-7
0.5g
$671.0 2023-09-18
Enamine
EN300-1855281-1.0g
3-methyl-2-[2-(thiophen-3-yl)ethyl]butanoic acid
1343082-76-7
1g
$1429.0 2023-05-26
Enamine
EN300-1855281-2.5g
3-methyl-2-[2-(thiophen-3-yl)ethyl]butanoic acid
1343082-76-7
2.5g
$1370.0 2023-09-18
Enamine
EN300-1855281-5.0g
3-methyl-2-[2-(thiophen-3-yl)ethyl]butanoic acid
1343082-76-7
5g
$4143.0 2023-05-26

3-methyl-2-2-(thiophen-3-yl)ethylbutanoic acid Related Literature

Additional information on 3-methyl-2-2-(thiophen-3-yl)ethylbutanoic acid

Comprehensive Overview of 3-methyl-2-2-(thiophen-3-yl)ethylbutanoic acid (CAS No. 1343082-76-7)

3-methyl-2-2-(thiophen-3-yl)ethylbutanoic acid (CAS No. 1343082-76-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a thiophene ring with a branched aliphatic chain, offering versatile reactivity for synthetic applications. Researchers are particularly interested in its potential as a building block for drug discovery, given the prevalence of thiophene derivatives in FDA-approved medications targeting inflammation and metabolic disorders.

Recent studies highlight the growing demand for heterocyclic compounds like 3-methyl-2-2-(thiophen-3-yl)ethylbutanoic acid in green chemistry initiatives. With sustainability becoming a priority, this compound’s compatibility with catalytic processes aligns with industry trends toward reducing solvent waste. Analytical techniques such as HPLC and NMR spectroscopy are critical for characterizing its purity, a topic frequently searched by quality control professionals.

The compound’s lipophilic properties make it relevant to discussions about bioavailability enhancement in drug formulation—a hot topic in pharmacokinetics forums. Its carboxylic acid moiety allows for salt formation, addressing common queries about API stability in humid environments. Patent databases reveal its utility in crop protection agents, connecting it to searches on next-generation pesticides with improved environmental profiles.

In material science, the thiophene component of CAS 1343082-76-7 sparks interest for conductive polymers, coinciding with rising searches for organic electronics materials. Regulatory documents emphasize its compliance with REACH standards, a key concern for EU-based manufacturers. Computational chemists often explore its molecular docking potential, linking it to AI-driven virtual screening methodologies in journal publications.

Handling precautions for 3-methyl-2-2-(thiophen-3-yl)ethylbutanoic acid typically focus on standard laboratory practices, avoiding the need for specialized hazard classifications. This positions it favorably compared to heavily regulated compounds in industrial-scale synthesis workflows. Its melting point and solubility data are frequently cited in formulation studies, addressing common technical queries from R&D teams.

The synthesis route for CAS 1343082-76-7 often involves Pd-catalyzed cross-coupling, a technique trending in methodology papers. This connects to educational searches about C-C bond formation strategies. Analytical challenges like isomeric purity determination generate ongoing discussions in chromatography communities, reflecting real-world pain points in QC laboratories.

Market analysts note increasing procurement of 1343082-76-7 by contract research organizations, correlating with growth in outsourced drug development. Its structural similarity to bioactive molecules in neurological research aligns with PubMed search trends on blood-brain barrier penetration modifiers. Storage recommendations emphasizing anhydrous conditions respond to frequent troubleshooting questions in chemical forums.

Innovative applications of this compound include its use as a chiral auxiliary in asymmetric synthesis—a niche but growing area in academic searches. The ethylbutanoic acid segment’s role in prodrug design attracts medicinal chemists studying esterase activation mechanisms. These facets demonstrate how 3-methyl-2-2-(thiophen-3-yl)ethylbutanoic acid bridges multiple disciplines while addressing contemporary scientific inquiries.

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd